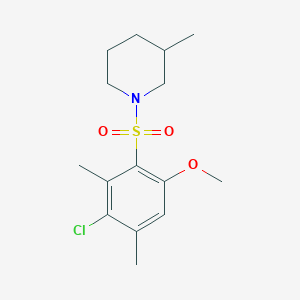
1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a sulfonyl group, a chloro group, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the sulfonylation of 3-chloro-6-methoxy-2,4-dimethylbenzene with a sulfonyl chloride derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde: Shares a similar aromatic core but lacks the piperidine ring and sulfonyl group.
3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound, containing the sulfonyl chloride group instead of the piperidine ring.
Uniqueness
1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperidine ring enhances its versatility as a building block in synthetic chemistry, while the sulfonyl group provides strong binding interactions in biological systems.
Properties
CAS No. |
723741-27-3 |
|---|---|
Molecular Formula |
C15H22ClNO3S |
Molecular Weight |
331.9g/mol |
IUPAC Name |
1-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C15H22ClNO3S/c1-10-6-5-7-17(9-10)21(18,19)15-12(3)14(16)11(2)8-13(15)20-4/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
GRCXXAXKXUPIAB-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2C)Cl)C)OC |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2C)Cl)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















